molecular formula C20H20N2O3 B5872024 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide

Cat. No. B5872024
M. Wt: 336.4 g/mol
InChI Key: HLKFEDPSHMXMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide, also known as IMD-0354, is a synthetic small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including immune response, inflammation, cell growth, and survival. Therefore, IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide selectively targets the NF-κB signaling pathway by inhibiting the activity of IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK activity, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide prevents the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and inflammation.
Biochemical and physiological effects:
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also reduces inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types.

Advantages and Limitations for Lab Experiments

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has several advantages as a research tool. It is a selective inhibitor of the NF-κB signaling pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. It is also a small molecule inhibitor, which makes it easier to administer and study in cell culture and animal models.
However, there are also some limitations to using N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, its efficacy may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in vivo and to identify potential combination therapies that may enhance its anti-cancer effects.
Another area of interest is its potential therapeutic applications in autoimmune disorders and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and to identify potential side effects and toxicity concerns.
Overall, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide is a promising research tool with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to identify its potential clinical applications.

Synthesis Methods

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can be synthesized using a multi-step process involving the condensation of 3-methylbenzoic acid with isobutylamine, followed by cyclization with phosgene and subsequent reaction with 5-amino-2-hydroxybenzoic acid. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the development and progression of cancer. Several studies have demonstrated that N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer.
In addition to cancer, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has also been studied for its potential therapeutic applications in autoimmune disorders and inflammatory diseases. It has been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-methyl-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12(2)11-22-19(24)16-8-7-15(10-17(16)20(22)25)21-18(23)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKFEDPSHMXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.